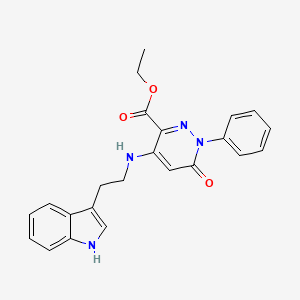![molecular formula C23H19N3O3S B2617220 2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide CAS No. 869346-97-4](/img/structure/B2617220.png)
2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide, commonly known as BNIPQ, is a chemical compound that has been researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide' involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. This intermediate is then reacted with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol to form the desired compound.
Starting Materials
1-naphthylacetic acid, thionyl chloride, 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol
Reaction
Step 1: React 1-naphthylacetic acid with thionyl chloride in the presence of a base such as pyridine to form 1-naphthylacetyl chloride., Step 2: React 1-naphthylacetyl chloride with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to form the desired compound., Step 3: Purify the product by recrystallization or column chromatography.
作用机制
The mechanism of action of BNIPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways. BNIPQ has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes, including learning and memory. BNIPQ has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which plays a critical role in inflammation and immune response.
生化和生理效应
BNIPQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BNIPQ has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BNIPQ has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
BNIPQ has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BNIPQ has been shown to have a high affinity for its target enzymes and to exhibit a dose-dependent inhibition of their activity. BNIPQ has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, the main limitation of BNIPQ for lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on BNIPQ, including the development of more efficient synthesis methods, the identification of its specific molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of BNIPQ and to determine its efficacy and safety in clinical trials. Additionally, the potential applications of BNIPQ in other fields, such as agriculture and environmental science, should also be explored.
科学研究应用
BNIPQ has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BNIPQ has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, BNIPQ has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, BNIPQ has been studied for its potential as a drug candidate for the treatment of various diseases, including inflammation, pain, and neurodegenerative disorders.
属性
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(25-19-7-3-5-17-4-1-2-6-18(17)19)14-30-23-24-10-11-26(23)13-16-8-9-20-21(12-16)29-15-28-20/h1-12H,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPIDINPUQERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Fluorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2617137.png)

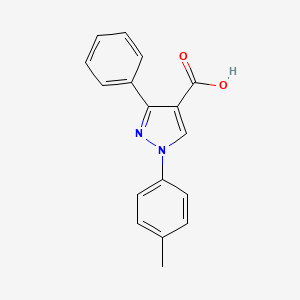
![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)
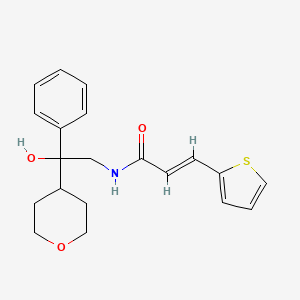
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2617144.png)
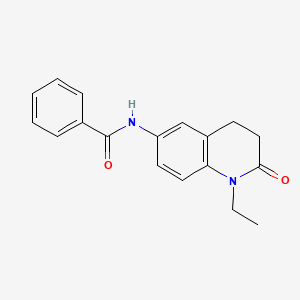
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
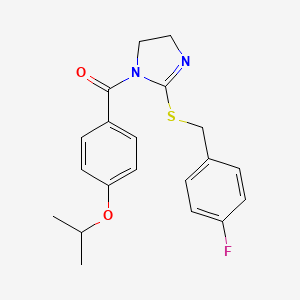
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
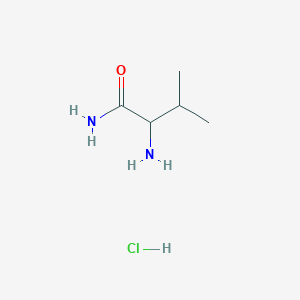
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)
